molecular formula C20H23NOS B1327258 2-Piperidinomethyl-4'-thiomethylbenzophenone CAS No. 898752-04-0

2-Piperidinomethyl-4'-thiomethylbenzophenone

Cat. No. B1327258
M. Wt: 325.5 g/mol
InChI Key: HMIYPPGLPDDAMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the use of azide-alkyne click chemistry, as seen in the synthesis of dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine appendages . The synthesis of these compounds typically requires a multi-step reaction sequence, starting from commercially available precursors. The synthesis of 2-Piperidinomethyl-4'-thiomethylbenzophenone would likely follow a similar complex synthetic route, involving the introduction of the piperidine moiety and the thiomethyl group to the benzophenone core.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and physical properties. For instance, the structure of 2-(hydroxymethyl)-1-methyl-piperidine complexes has been characterized by X-ray diffraction, FTIR, and NMR spectroscopy . These techniques allow for the determination of the molecular geometry, hydrogen bonding interactions, and electronic environment of the atoms within the molecule. The structure of 2-Piperidinomethyl-4'-thiomethylbenzophenone would similarly be characterized by these methods to understand its conformation and reactivity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cycloadditions and reactions with electrophilic or nucleophilic species. For example, thiobenzophenone can react with diazomethane to form thiadiazoline, which upon elimination of nitrogen gas, generates a nucleophilic 1,3-dipole that can undergo cycloadditions with multiple bonds . The reactivity of 2-Piperidinomethyl-4'-thiomethylbenzophenone would be influenced by the presence of the piperidine and thiomethyl groups, which could participate in similar reactions or stabilize reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The presence of donor-acceptor groups, as seen in hydrogen-bonded complexes of piperidine derivatives, can affect their structural and spectroscopic properties . The thermal and photooxidative behavior of piperidine-containing stabilizers in polyolefin films has been studied, showing that these compounds can provide effective thermal and light stabilization . The physical and chemical properties of 2-Piperidinomethyl-4'-thiomethylbenzophenone would be expected to include stability under thermal and oxidative conditions, as well as specific interactions with other molecules due to its functional groups.

Safety And Hazards

The safety and hazards associated with 2-Piperidinomethyl-4’-thiomethylbenzophenone are not specified in the search results. For detailed safety information, it is recommended to refer to the compound’s Safety Data Sheet (SDS) .

properties

IUPAC Name

(4-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIYPPGLPDDAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643586
Record name [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinomethyl-4'-thiomethylbenzophenone

CAS RN

898752-04-0
Record name Methanone, [4-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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